6-Amino-4-(2,4-dichlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Molecular Formula: C₁₄H₁₀Cl₂N₄O Molecular Weight: 321.16 g/mol CAS Number: 377052-95-4 Synonyms:
- 6-Amino-4-(2,4-dichlorophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- AC1MVYH0, STOCK2S-19032, MolPort-000-737-905
This pyranopyrazole derivative features a 2,4-dichlorophenyl group at position 4, an ethyl substituent at position 3, and a cyano group at position 3.
Properties
CAS No. |
377052-95-4 |
|---|---|
Molecular Formula |
C15H12Cl2N4O |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
6-amino-4-(2,4-dichlorophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C15H12Cl2N4O/c1-2-11-13-12(8-4-3-7(16)5-10(8)17)9(6-18)14(19)22-15(13)21-20-11/h3-5,12H,2,19H2,1H3,(H,20,21) |
InChI Key |
MUCFUPOYNXWFST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via a domino sequence:
-
Knoevenagel Condensation : 2,4-Dichlorobenzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.
-
Michael Addition : Ethyl acetoacetate attacks the electrophilic alkene, facilitated by the catalyst.
-
Cyclization : Intramolecular nucleophilic attack by the hydrazine nitrogen generates the pyrazole ring.
-
Tautomerization : The final aromatization step stabilizes the 1,4-dihydropyrano[2,3-c]pyrazole core.
Catalytic Systems and Conditions
Two optimized protocols are prevalent:
| Parameter | Trichloroacetic Acid (TCAA) | Ceric Sulfate (Ce(SO₄)₂·4H₂O) |
|---|---|---|
| Catalyst Loading | 10 mol% | 10 mol% |
| Temperature | 100°C | 100°C |
| Reaction Time | 5–9 minutes | 5–12 minutes |
| Solvent | Solvent-free | Solvent-free |
| Yield Range | 80–91% | 80–87% |
Both catalysts promote rapid cyclization without requiring inert atmospheres. TCAA offers marginally higher yields for electron-deficient aldehydes like 2,4-dichlorobenzaldehyde.
Substrate Modifications and Scope
Role of the Ethyl Substituent
Replacing methyl acetoacetate with ethyl acetoacetate introduces the 3-ethyl group. Kinetic studies show the ethyl group’s steric bulk slightly reduces reaction rates compared to methyl analogues but improves crystallinity during workup.
Aldehyde Specificity
2,4-Dichlorobenzaldehyde is essential for installing the 4-(2,4-dichlorophenyl) moiety. Reactions with aliphatic aldehydes (e.g., propionaldehyde) fail to produce stable products, highlighting the necessity of aromatic electrophiles.
Workup and Purification
Post-reaction processing involves:
-
Quenching : Adding ice-cold water precipitates the crude product.
-
Filtration : Isolation via Büchner filtration.
-
Recrystallization : Ethanol-water mixtures (3:1 v/v) yield pure crystals with a melting point of 182–184°C.
Analytical Characterization
Spectroscopic Data
-
IR (KBr) : 3340 cm⁻¹ (N–H stretch), 2195 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O lactone).
-
¹H NMR (250 MHz, CDCl₃) : δ 1.22 (t, J=7.5 Hz, 3H, CH₂CH₃), 3.45 (q, J=7.5 Hz, 2H, CH₂CH₃), 4.98 (s, 1H, C4-H), 6.82–7.45 (m, 3H, Ar–H), 5.12 (br s, 2H, NH₂).
-
¹³C NMR : δ 14.1 (CH₂CH₃), 23.8 (CH₂CH₃), 58.9 (C4), 116.2 (C≡N), 128.5–134.7 (Ar–C), 161.4 (C=O).
X-ray Crystallography
Single-crystal analyses confirm the boat conformation of the pyran ring and intramolecular H-bonding between the amino group and pyrazole N1.
Comparative Methodological Analysis
| Method | Advantages | Limitations |
|---|---|---|
| TCAA-Catalyzed 4CR | Rapid (5–9 min), high yields (≤91%) | Requires precise temperature control |
| Ce(SO₄)₂-Catalyzed 4CR | Recyclable catalyst, minimal side products | Longer reaction times (≤12 min) |
Industrial-Scale Adaptations
Pilot studies demonstrate viability for kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(2,4-dichlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
6-Amino-4-(2,4-dichlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer and anti-inflammatory agent.
Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the development of new materials.
Mechanism of Action
The mechanism of action of 6-Amino-4-(2,4-dichlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, which leads to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Their Impact
Position 3 Modifications
Analysis :
- Ethyl vs.
- Ethyl vs. Propyl : Propyl (10m) further elongates the alkyl chain, which may reduce solubility but improve hydrophobic interactions .
Position 4 Aryl Group Variations
Analysis :
Key Trends :
- Chlorinated Aryl Groups : Common in antimicrobial agents (e.g., 21 derivatives with 2-chloro-5-nitrophenyl) .
- Trifluoromethyl/Methoxy Groups : Enhance PDE2 inhibition (e.g., 11t) due to improved target binding and metabolic stability .
Yield and Purity
| Compound | Yield (%) | Purity (%) | References |
|---|---|---|---|
| Target Compound | Not reported | Not reported | |
| 10f | 39 | Not reported | |
| 11t | 44 | 99.66 | |
| 10m | 80 | Not reported |
Analysis : Propyl derivatives (10m) achieve higher yields, possibly due to improved solubility of intermediates .
Spectroscopic Data
- NMR: Target compound: No data reported. 10f (methyl analogue): δ 5.45 (s, 1H, CHAr), 7.00–7.50 (m, aromatic H) . 10m (propyl): δ 0.57 (t, CH₃), 2.20 (s, ArCH₃) .
Biological Activity
6-Amino-4-(2,4-dichlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of pyrazole derivatives, which are known for their diverse biological activities. The molecular formula is CHClNO, and it features a pyrano-pyrazole core structure that contributes to its biological interactions.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that certain pyrazole compounds inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling. The compound was evaluated for its cytotoxic effects on various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well documented. Compounds similar to 6-amino-4-(2,4-dichlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have shown efficacy in reducing inflammatory markers in vitro and in vivo. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Antimicrobial Activity
Studies have also reported the antimicrobial properties of pyrazole derivatives. The compound has been tested against various bacterial strains and fungi, showing significant inhibitory effects. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Case Study 1: Antitumor Efficacy
In a controlled study involving breast cancer cell lines MCF-7 and MDA-MB-231, 6-amino-4-(2,4-dichlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile was tested for its cytotoxic effects. Results indicated a dose-dependent decrease in cell viability compared to untreated controls. The compound also exhibited a synergistic effect when combined with doxorubicin, enhancing the overall anticancer efficacy .
Case Study 2: Anti-inflammatory Mechanism
A study investigated the anti-inflammatory effects of the compound in a rat model of induced inflammation. Administration of the compound led to a significant reduction in paw edema and levels of inflammatory cytokines (TNF-alpha and IL-6). Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .
Research Findings Summary
| Activity | Mechanism | Findings |
|---|---|---|
| Antitumor | Inhibition of BRAF and EGFR | Significant cytotoxicity in cancer cell lines |
| Anti-inflammatory | Inhibition of COX-2 and cytokines | Reduced edema and inflammatory markers in vivo |
| Antimicrobial | Disruption of microbial membranes | Effective against various bacterial strains |
Q & A
Q. What are the standard synthetic routes for preparing 6-amino-4-(2,4-dichlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?
The compound is typically synthesized via a multicomponent reaction (MCR) involving hydrazine hydrate, ethyl acetoacetate, substituted aldehydes (e.g., 2,4-dichlorobenzaldehyde), and malononitrile. A common protocol involves refluxing these components in aqueous or ethanol media with catalysts like tetra--butylammonium bromide (TBAB) to accelerate cyclization. The reaction proceeds through Knoevenagel condensation, Michael addition, and cyclization steps, yielding the pyrano[2,3-c]pyrazole core. Yields vary depending on substituents (e.g., 54–84% for dichlorophenyl derivatives) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Standard characterization includes:
- IR spectroscopy : Confirmation of NH (~3400 cm), CN (~2190 cm), and C=O/C=N stretches.
- NMR : H NMR identifies aromatic protons (δ 7.2–7.8 ppm), methyl/ethyl groups (δ 1.2–2.0 ppm), and the NH signal (δ 6.0–6.1 ppm). C NMR resolves carbonyl and nitrile carbons.
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) validate the molecular weight (e.g., ~350–370 g/mol for dichlorophenyl derivatives) .
Q. How do substituents on the aryl group influence synthetic yields?
Electron-withdrawing groups (e.g., Cl, NO) on the aldehyde component generally improve yields due to enhanced electrophilicity in the Knoevenagel step. For example, 2,4-dichlorophenyl derivatives achieve ~80% yields, while bulky or electron-donating groups (e.g., methoxy) reduce yields to ~50–60% .
Q. What preliminary biological assays are recommended for this compound?
Initial screens should focus on calcium channel blockade (relevant to antihypertensive activity) using ex vivo aortic ring models or in vitro voltage-gated channel assays. Comparative studies with nifedipine (a dihydropyridine analog) can benchmark potency .
Q. What solvents and catalysts optimize the synthesis?
Water or ethanol with surfactants like cetyltrimethylammonium chloride (CTACl) improves reaction efficiency in green chemistry approaches. TBAB (10 mol%) is preferred for phase-transfer catalysis, reducing reaction times to 25–30 minutes .
Advanced Research Questions
Q. How can spectral contradictions (e.g., overlapping NH2_22 and aromatic signals) be resolved?
Use 2D NMR (e.g., HSQC, HMBC) to distinguish NH protons from aromatic signals. Deuterated DMSO is ideal for observing exchangeable NH protons. For IR, compare experimental CN stretches (2193 cm) with computed DFT values to validate assignments .
Q. What strategies address low yields in sterically hindered derivatives?
Q. How does the 2,4-dichlorophenyl group impact pharmacological selectivity?
Computational docking studies (e.g., AutoDock Vina) reveal that the dichlorophenyl moiety enhances binding to L-type calcium channels by forming hydrophobic interactions with Phe-1142 and Tyr-1153 residues. Compare with non-halogenated analogs to quantify selectivity shifts .
Q. What analytical parameters optimize UPLC-MS quantification?
Q. How do eco-friendly synthesis methods compare in scalability?
Aqueous protocols using CTACl or TBAB achieve ~75% yields at 50 g scale, with E-factor < 5, outperforming organic solvents. However, product purification remains challenging; integrate continuous flow systems with in-line crystallization for industrial translation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
